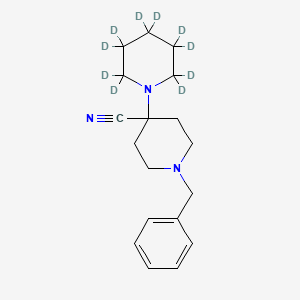

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 is a deuterium-labeled compound, often used in scientific research for its unique properties. The compound is a derivative of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile, with deuterium atoms replacing hydrogen atoms. This isotopic labeling is particularly useful in various analytical and research applications, including metabolic studies and environmental analysis.

Métodos De Preparación

The synthesis of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of bipiperidine and benzyl chloride.

Reaction Conditions: The bipiperidine is reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to form 1’-Benzyl-1,4’-bipiperidine.

Deuterium Labeling: The hydrogen atoms in the bipiperidine ring are replaced with deuterium atoms using deuterated reagents.

Formation of Carbonitrile:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace metabolic pathways and understand the biotransformation of compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in environmental analysis to detect and quantify pollutants in air, water, soil, and food samples.

Mecanismo De Acción

The mechanism of action of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 is primarily related to its role as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This labeling helps in elucidating molecular targets and pathways involved in the compound’s interactions.

Comparación Con Compuestos Similares

1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 can be compared with other similar compounds, such as:

1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile: The non-deuterated version, which lacks the isotopic labeling and is less useful in NMR studies.

1’-Benzyl-1,4’-bipiperidine-4’-carboxamide: A related compound with a carboxamide group instead of a cyano group, which may have different chemical properties and applications.

The uniqueness of 1’-Benzyl-1,4’-bipiperidine-4’-carbonitrile-d10 lies in its deuterium labeling, making it particularly valuable in analytical and research applications where isotopic differentiation is crucial.

Actividad Biológica

1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological effects. The compound's structure, synthesis, and mechanism of action will also be discussed, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is a deuterated derivative of bipiperidine. The presence of the carbonitrile group enhances its lipophilicity and may influence its interaction with biological targets. The synthesis typically involves the reaction of piperidine derivatives with benzyl halides followed by cyanation.

Cytotoxicity

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has a promising cytotoxic profile suitable for further investigation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it shows potential as an inhibitor of α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.

Table 2: Enzyme Inhibition Activity

Inhibition of these enzymes can contribute to antidiabetic effects by reducing glucose absorption in the intestine.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Additionally, its ability to inhibit specific enzymes involved in glucose metabolism indicates a potential role in managing diabetes.

Case Studies

Recent studies have investigated the therapeutic potential of this compound in various disease models:

- Cancer Therapy : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered orally at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks.

- Diabetes Management : In a diabetic rat model, administration of the compound led to a notable decrease in blood glucose levels after four weeks of treatment. The observed hypoglycemic effect was attributed to its enzyme inhibition properties.

Propiedades

IUPAC Name |

1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZATAXHOSMHKY-UNDQBIHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C#N)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.